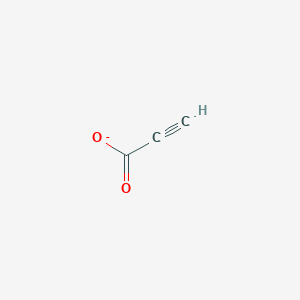

Propynoate

描述

属性

分子式 |

C3HO2- |

|---|---|

分子量 |

69.04 g/mol |

IUPAC 名称 |

prop-2-ynoate |

InChI |

InChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)/p-1 |

InChI 键 |

UORVCLMRJXCDCP-UHFFFAOYSA-M |

SMILES |

C#CC(=O)[O-] |

规范 SMILES |

C#CC(=O)[O-] |

产品来源 |

United States |

Foundational & Exploratory

The Propynoate Alkyne Group: An In-depth Technical Guide to its Electrophilicity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The propynoate alkyne group, characterized by a carbon-carbon triple bond conjugated to a carbonyl moiety, is a cornerstone of modern organic synthesis and chemical biology. Its unique electronic structure imparts significant electrophilicity, rendering it a versatile functional group for a myriad of chemical transformations. This guide provides a comprehensive analysis of the electrophilic nature of the this compound alkyne, detailing its reactivity in key chemical reactions, quantitative measures of its electrophilicity, and its application in drug discovery, particularly as a covalent inhibitor of signaling pathways.

The Electrophilic Nature of the this compound Alkyne

The inherent electrophilicity of the this compound alkyne is a direct consequence of the powerful electron-withdrawing nature of the adjacent ester group. This conjugation polarizes the alkyne, creating a partial positive charge on the β-carbon and rendering it susceptible to nucleophilic attack. This "activation" transforms the alkyne into a potent Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles.

Factors influencing the electrophilicity of the this compound alkyne include:

-

Substitution: The nature of the substituent on the ester group can modulate the electrophilicity. More electron-withdrawing ester groups will further enhance the electrophilic character of the alkyne.

-

Catalysis: The reactivity of the this compound alkyne can be further enhanced through catalysis. Lewis acids can coordinate to the carbonyl oxygen, increasing the polarization of the system and its susceptibility to nucleophilic attack.

Quantitative Analysis of Electrophilicity

The electrophilicity of the this compound alkyne group can be quantified through both experimental kinetic studies and theoretical calculations.

Kinetic Data: Michael Addition of Nucleophiles

The rate of Michael addition reactions serves as a direct experimental measure of the electrophilicity of the this compound alkyne. The second-order rate constants (k₂) for the addition of various nucleophiles provide a quantitative comparison of reactivity.

| Nucleophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

| Piperidine | H₂O | 0.448 | [1] |

| Piperidine | MeCN | 0.165 | [1] |

| Morpholine | H₂O | 0.245 | [1] |

| Morpholine | MeCN | 0.0748 | [1] |

| Piperazinium ion | H₂O | 0.0386 | [1] |

Computational Data: Electrophilicity and Activation Energies

Density Functional Theory (DFT) calculations are a powerful tool for quantifying the intrinsic electrophilicity of molecules. The global electrophilicity index (ω) provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. Additionally, the activation energy (ΔG‡) for reactions involving the this compound alkyne can be computationally determined to predict reactivity.

| Reaction | Substituent on Phenyl Azide | Calculated Gibbs Free Energy of Activation (ΔG‡) [kcal/mol] | Reference |

| 1,3-Dipolar Cycloaddition with Ethyl Propiolate | H | 18.0 | |

| 1,3-Dipolar Cycloaddition with Ethyl Propiolate | p-OCH₃ | 18.2 | |

| 1,3-Dipolar Cycloaddition with Ethyl Propiolate | p-NO₂ | 17.1 |

Key Reactions and Experimental Protocols

The electrophilic nature of the this compound alkyne group enables its participation in a variety of synthetically useful reactions.

Thiol-Michael Addition (Thiol-Yne Reaction)

The thiol-Michael addition, or thiol-yne reaction, is a highly efficient "click" reaction involving the conjugate addition of a thiol to the activated alkyne of a this compound. This reaction is widely used in materials science, bioconjugation, and drug discovery.

Materials:

-

Ethyl propiolate

-

Triethylamine (catalyst)

-

Acetonitrile (B52724) (solvent)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of ethyl propiolate (1.0 eq) in acetonitrile (0.1 M) is added 1-dodecanethiol (1.2 eq).

-

Triethylamine (0.1 eq) is added to the stirred solution at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with diethyl ether and washed with saturated aqueous ammonium chloride solution.

-

The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford the desired vinyl sulfide.

Synthesis of Pyrazoles

Ethyl propiolate is a key building block in the synthesis of pyrazoles, a class of heterocyclic compounds with diverse biological activities. The reaction typically proceeds via a [3+2] cycloaddition with a hydrazine (B178648) derivative.

Materials:

-

Ethyl ester (e.g., ethyl benzoylacetate)

-

Acetonitrile

-

Potassium tert-butoxide

-

Hydrazine hydrate (B1144303)

-

Acetic acid

-

Water

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of the ethyl ester (1.0 eq) and acetonitrile (1.0 eq) in THF is added potassium tert-butoxide (2.0 eq) at room temperature. The mixture is stirred until the disappearance of the ester is observed by TLC.

-

Acetic acid is slowly added to the reaction mixture, followed by the addition of hydrazine hydrate (1.5 eq).

-

The mixture is refluxed until the intermediate β-ketonitrile is consumed (monitored by TLC).

-

After cooling to room temperature, water and ethyl acetate are added.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the corresponding 5-aminopyrazole.[2]

Application in Drug Discovery: Covalent Inhibition of JAK3

The electrophilicity of the this compound alkyne group has been strategically employed in the design of covalent inhibitors targeting specific signaling pathways implicated in disease. A prominent example is the inhibition of Janus kinase 3 (JAK3), a key enzyme in cytokine signaling pathways that regulate immune responses.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression.

Caption: The JAK-STAT signaling cascade.

Covalent Inhibition by an Alkyne Electrophile

Selective inhibition of JAK3 can be achieved by designing molecules that form a covalent bond with a unique cysteine residue (Cys-909) present in the ATP-binding site of JAK3. The electrophilic alkyne of the inhibitor acts as a "warhead" that is attacked by the nucleophilic thiol group of the cysteine residue.

Caption: Covalent inhibition of JAK3 by an alkyne-containing inhibitor.

This covalent modification is often irreversible and leads to a sustained inhibition of JAK3 activity, thereby blocking the downstream signaling cascade. This targeted approach offers the potential for highly selective and potent therapeutic agents for autoimmune disorders.

Conclusion

The this compound alkyne group is a powerful and versatile electrophile in the arsenal (B13267) of synthetic chemists and drug discovery scientists. Its predictable reactivity, quantifiable electrophilicity, and utility in constructing complex molecules and targeted therapeutics underscore its continued importance in the field. A thorough understanding of its electronic properties and reaction mechanisms is crucial for harnessing its full potential in the development of novel chemical entities and therapeutic agents.

References

A Technical Guide to the Synthesis and Characterization of Novel Propynoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel propynoate derivatives. These compounds, characterized by the presence of a propargyl ester functional group, are of increasing interest in medicinal chemistry due to their potential as enzyme inhibitors and modulators of critical signaling pathways. This document details various synthetic methodologies, analytical characterization techniques, and explores a key signaling pathway that could be targeted by these novel derivatives.

I. Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives can be achieved through several versatile methods. The choice of method often depends on the desired substitution pattern and the nature of the starting materials. Key synthetic strategies include Fischer esterification, Sonogashira coupling, and cycloaddition reactions.

A. Fischer Esterification

A straightforward and widely used method for the synthesis of esters is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. For the synthesis of this compound esters, propiolic acid or its derivatives can be reacted with a variety of alcohols.

Experimental Protocol: Synthesis of a Novel Hydroxyalkyl this compound Ester

This protocol describes the synthesis of a hydroxyalkyl this compound ester via Fischer esterification, a common method for creating ester linkages.

-

Materials:

-

Hydroxyphenylacetic acid (1 equivalent)

-

α,ω-diol (e.g., 1,4-butanediol) (30 equivalents, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Methanol

-

Silica (B1680970) Gel for column chromatography

-

-

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, combine the hydroxyphenylacetic acid and the α,ω-diol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 90°C and stir for 0.5–5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with dichloromethane and wash with water to remove the excess diol and acid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of dichloromethane/methanol to afford the pure hydroxyalkyl this compound ester.[1]

-

B. Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for synthesizing aryl propynoates. It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Experimental Protocol: Synthesis of an Aryl this compound via Sonogashira Coupling

This protocol outlines the synthesis of an aryl this compound by coupling an aryl iodide with ethyl propiolate.

-

Materials:

-

Aryl iodide (1 equivalent)

-

Ethyl propiolate (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Triethylamine (B128534) (amine base and solvent)

-

Toluene (B28343) (co-solvent)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, palladium catalyst, and copper(I) iodide.

-

Add degassed toluene and triethylamine to the flask.

-

Add the ethyl propiolate dropwise to the stirred reaction mixture.

-

Heat the reaction to the desired temperature (typically 50-80°C) and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with a saturated aqueous solution of ammonium (B1175870) chloride and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aryl this compound.

-

C. Cycloaddition Reactions

[3+2] Cycloaddition reactions, such as the Huisgen cycloaddition, are effective for the synthesis of heterocyclic compounds. This compound esters can act as dipolarophiles, reacting with 1,3-dipoles like azides to form triazoles. These reactions can be performed under thermal conditions or catalyzed by copper(I).

Experimental Protocol: Synthesis of a Triazolyl this compound Derivative

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize a triazole-containing this compound derivative.

-

Materials:

-

Alkyl or aryl azide (B81097) (1 equivalent)

-

Ethyl propiolate (1 equivalent)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)

-

Sodium ascorbate (B8700270) (0.2 equivalents)

-

tert-Butanol (B103910)/water (1:1) as solvent

-

-

Procedure:

-

In a round-bottom flask, dissolve the azide and ethyl propiolate in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate pentahydrate.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, and its progress can be monitored by TLC.

-

Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting triazole derivative by column chromatography or recrystallization.

-

II. Characterization of Novel this compound Derivatives

The structural elucidation and confirmation of purity of newly synthesized this compound derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Technique | Information Obtained | Typical Observations for this compound Derivatives |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ||

| ¹H NMR | Provides information about the number, connectivity, and chemical environment of protons. | - Acetylenic proton (if present) typically appears as a singlet around δ 2.5-3.5 ppm.- Protons on the carbon adjacent to the ester oxygen (e.g., in an ethyl ester) appear as a quartet around δ 4.2 ppm.- Protons of the alkyl or aryl groups will have characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Provides information about the carbon framework of the molecule. | - Alkyne carbons appear in the range of δ 70-90 ppm.- The carbonyl carbon of the ester appears around δ 150-160 ppm. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | - A sharp, weak absorption band for the C≡C stretch is observed around 2100-2260 cm⁻¹.- A strong absorption band for the C=O stretch of the ester is present around 1715-1735 cm⁻¹.- A C-H stretch for the terminal alkyne (if present) appears around 3300 cm⁻¹. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the molecular formula and fragmentation pattern. | The molecular ion peak (M⁺) confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N, etc.) in the compound. | The experimentally determined percentages of each element should be in close agreement with the calculated values for the proposed molecular formula. |

III. Biological Activity and Signaling Pathways

While the biological activities of many novel this compound derivatives are still under investigation, related compounds such as propionates have shown significant effects on cellular signaling pathways, particularly in the context of cancer. One such critical pathway is the JAK/STAT signaling cascade.

The JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling mechanism that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various diseases, including cancer, where it can promote tumor growth and proliferation.

Key Steps in the JAK/STAT Pathway:

-

Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.

-

JAK Activation: The dimerization brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.

-

STAT Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.

-

STAT Dimerization and Nuclear Translocation: Once docked, STATs are phosphorylated by the JAKs. The phosphorylated STATs then dissociate from the receptor, dimerize, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These target genes are often involved in cell proliferation, survival, and differentiation.

Potential for Inhibition by this compound Derivatives

Novel this compound derivatives can be designed as inhibitors of key components of the JAK/STAT pathway. For instance, they could act as ATP-competitive inhibitors of the JAK kinases, preventing the phosphorylation and subsequent activation of STAT proteins. By blocking this pathway, these compounds could potentially inhibit the proliferation and survival of cancer cells that are dependent on aberrant JAK/STAT signaling. The workflow for discovering such inhibitors is outlined below.

IV. Conclusion

Novel this compound derivatives represent a promising class of compounds with significant potential in drug discovery. The synthetic methodologies outlined in this guide provide a robust framework for the creation of diverse chemical libraries of these compounds. Thorough characterization using a suite of analytical techniques is essential to confirm their structure and purity. Furthermore, the exploration of their biological activity, particularly their ability to modulate key signaling pathways such as the JAK/STAT cascade, opens up exciting avenues for the development of new therapeutic agents for diseases like cancer. Further research into the specific molecular targets and mechanisms of action of these novel this compound derivatives is warranted to fully realize their therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl Propiolate

Ethyl propiolate (ethyl prop-2-ynoate) is a versatile organic compound with the chemical formula HC₂CO₂C₂H₅.[1] It is the ethyl ester of propiolic acid, the simplest acetylenic carboxylic acid.[1] This colorless liquid serves as a crucial reagent and building block in organic synthesis, particularly valued for the electrophilic nature of its alkyne group, which allows it to participate in a wide array of chemical transformations.[1] Its applications are prominent in the synthesis of heterocyclic compounds, such as pyrazoles and anthraquinones, which are of significant interest in medicinal chemistry and drug development.[2][3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of ethyl propiolate are summarized below, providing essential data for its handling, application in reactions, and analytical characterization.

Physical Properties

Ethyl propiolate is a colorless to pale yellow liquid with a pungent, fruity odor.[4][5][6] It is miscible with many organic solvents, including ethanol (B145695), ether, and chloroform.[3][4]

| Property | Value | References |

| Molecular Formula | C₅H₆O₂ | [1][6] |

| Molar Mass | 98.101 g·mol⁻¹ | [1][6] |

| Appearance | Colorless to pale yellow liquid | [1][4] |

| Density | 0.968 g/mL at 25 °C | [1][7][8] |

| Boiling Point | 120 °C | [1][4][7][8] |

| Melting Point | 9 °C | [7][9] |

| Refractive Index (n²⁰/D) | 1.412 | [4][8] |

| Flash Point | 23 °C (73.4 °F) | [3] |

| Solubility | Miscible with alcohol, ether, chloroform.[3][4] | |

| Vapor Pressure | 15.5 mmHg at 25 °C | |

| Dielectric Constant | 7.0 | [9][10] |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 4.26 (q, J = 7.1 Hz, 2H, CH₂), 2.92 (s, 1H, C≡CH), 1.33 (t, J = 7.2 Hz, 3H, CH₃).[4]

-

Infrared (IR): Key absorptions appear at 3300 cm⁻¹ (C≡C-H stretch) and 2105 cm⁻¹ (C≡C stretch).[11]

Chemical Properties and Reactivity

The reactivity of ethyl propiolate is dominated by the electrophilicity of its carbon-carbon triple bond, making it an excellent substrate for various addition reactions and a valuable component in the synthesis of complex molecules.

Cycloaddition Reactions

Ethyl propiolate is widely used as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocycles.[2]

-

Pyrazole Synthesis: It reacts with diazo compounds or nitrile imines to yield pyrazoles, a class of compounds with diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.[2]

-

Triazole Synthesis: The reaction with azides, often catalyzed, produces triazoles. Studies using Molecular Electron Density Theory suggest these reactions proceed via a polar, single-step mechanism rather than through a zwitterionic intermediate.[12][13]

Caption: [3+2] Cycloaddition with Ethyl Propiolate.

Michael Addition Reactions

As a potent Michael acceptor, ethyl propiolate readily undergoes conjugate addition with various nucleophiles.

-

Thiol Addition: It reacts with thiols to form thioenoates. The stereoselectivity of this addition can be controlled by the choice of catalyst; trialkylamines favor the Z-isomer under kinetic control, while stronger bases can lead to the thermodynamically more stable E-isomer.[14] This reactivity is also utilized for derivatizing sulfhydryl compounds for analytical purposes.[5]

-

Other Nucleophiles: Alcohols and amines can also serve as nucleophiles in conjugate additions, expanding its synthetic utility.[14]

Photochemical Additions

Under photolytic initiation, ethyl propiolate can undergo addition reactions with various solvents. For instance, irradiation in cyclohexane (B81311) yields ethyl β-cyclohexyl-trans-acrylate as a major product.[11] Similar additions occur with alcohols like ethanol and 2-propanol.[11]

Synthesis of Ethyl Propiolate

Several methods are employed for the synthesis of ethyl propiolate.

-

Esterification of Propiolic Acid: The classical approach involves the Fischer esterification of propiolic acid with ethanol, typically catalyzed by a strong acid like sulfuric acid.[2]

-

Oxidation and Esterification of Propargyl Alcohol: A common laboratory and industrial method involves the oxidation of propargyl alcohol to propiolic acid, followed by esterification.[4]

-

One-Step Synthesis: A more recent method describes a one-step synthesis from propargyl alcohol and ethanol using calcium hypochlorite (B82951) and acetic acid in dichloromethane, offering milder reaction conditions.[15]

Caption: One-pot reaction sequence starting from ethyl propiolate.

Experimental Protocols

Synthesis of Ethyl Propiolate from Propargyl Alcohol (Two Steps)

This protocol is based on the common method of oxidation followed by esterification.[4]

Step 1: Oxidation of Propargyl Alcohol to Propiolic Acid

-

Materials: Propargyl alcohol, Jones reagent (chromium trioxide in sulfuric acid), acetone (B3395972).

-

Procedure:

-

Dissolve propargyl alcohol in acetone and cool the mixture in an ice bath.

-

Slowly add Jones reagent dropwise to the solution while maintaining the temperature below 20 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2-3 hours at room temperature.

-

Quench the reaction by adding isopropanol (B130326) until the orange color disappears.

-

Filter the mixture to remove chromium salts and concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ether. Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude propiolic acid.

-

Step 2: Esterification of Propiolic Acid

-

Materials: Crude propiolic acid from Step 1, absolute ethanol, concentrated sulfuric acid.

-

Procedure:

-

Combine the crude propiolic acid with an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers sequentially with water and brine, then dry over anhydrous Na₂SO₄.[4]

-

Remove the solvent by distillation under reduced pressure to yield the final product, ethyl propiolate.[4] The product can be further purified by vacuum distillation.

-

General Procedure for [3+2] Cycloaddition to form Isoxazoles

This protocol describes the reaction of ethyl propiolate with a nitrile oxide generated in situ.[16]

-

Materials: Ethyl propiolate, an appropriate oxime (e.g., furfural (B47365) oxime), sodium hypochlorite solution (bleach), and a suitable solvent (e.g., dichloromethane).

-

Procedure:

-

In a round-bottom flask, create a mixture of ethyl propiolate and the oxime in the chosen solvent.[16]

-

To this stirring mixture, add the sodium hypochlorite solution dropwise.[16]

-

Allow the reaction to stir overnight at room temperature.[16]

-

After the reaction is complete (monitored by TLC), perform an aqueous workup. Extract the mixture with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product, a mixture of regioisomeric isoxazoles, can be purified by column chromatography.

-

Caption: Experimental workflow for isoxazole synthesis.

Safety and Handling

Ethyl propiolate is a flammable liquid and vapor. It is irritating to the eyes, respiratory system, and skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[17] Work should be conducted in a well-ventilated fume hood.[17] Keep away from heat, sparks, open flames, and other sources of ignition.[17][18] It is incompatible with strong oxidizing agents, acids, and bases.[3][17] Store in a cool, dry, well-ventilated area, typically refrigerated at 2-8°C.[8][9]

References

- 1. Ethyl propiolate - Wikipedia [en.wikipedia.org]

- 2. Ethyl propiolate: A Versatile Compound with Applications in Pyrazole Synthesis and Gasoline Additives_Chemicalbook [m.chemicalbook.com]

- 3. Ethyl propiolate, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Ethyl propiolate | 623-47-2 [chemicalbook.com]

- 5. Ethyl propiolate: properties, applications as analytical reagent and safety_Chemicalbook [chemicalbook.com]

- 6. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Ethyl propiolate 99 623-47-2 [sigmaaldrich.com]

- 9. 623-47-2 CAS MSDS (Ethyl propiolate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. ethyl propiolate [stenutz.eu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions between Aryl Azides and Ethyl Propiolate | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

- 15. CN101318900A - Process for synthesizing ethyl propiolate - Google Patents [patents.google.com]

- 16. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

The Electrophilic Nature of Methyl Propiolate: A Technical Guide to its Reactivity with Common Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propiolate, the methyl ester of propiolic acid, is a versatile and highly reactive building block in organic synthesis.[1][2] Its electrophilic character, conferred by the electron-withdrawing ester group in conjugation with the carbon-carbon triple bond, makes it a prime substrate for a variety of nucleophilic addition reactions.[1] This technical guide provides an in-depth exploration of the reactivity of methyl propiolate with common nucleophiles, including amines, thiols, phosphines, and azides. The document details reaction mechanisms, summarizes quantitative data, provides experimental protocols for key reactions, and visualizes reaction pathways.

Core Reactivity: Michael Addition and Cycloaddition Reactions

The primary modes of reactivity for methyl propiolate with nucleophiles are Michael (or conjugate) addition and cycloaddition reactions. In Michael additions, the nucleophile attacks the β-carbon of the alkyne, leading to the formation of α,β-unsaturated adducts. The stereochemical outcome of this addition is highly dependent on the nature of the nucleophile and the reaction conditions. Cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles like azides, yield heterocyclic scaffolds, which are of significant interest in medicinal chemistry.[1]

Reaction with Amine Nucleophiles

The reaction of amines with methyl propiolate predominantly proceeds via a Michael addition pathway to yield β-enamino esters. These reactions are often highly stereoselective.

Quantitative Data for Amine Additions

| Amine Nucleophile | Solvent | Temperature (°C) | Time | Product(s) | Yield (%) | Stereochemistry (trans:cis) | Reference |

| Secondary Amines (general) | Methylene (B1212753) Chloride | - | - | trans-methyl β-aminoacrylate | 71-91 | Complete trans selectivity | [3] |

| Benzylamine | Methylene Chloride | - | - | trans- and cis-methyl β-benzylaminoacrylate | - | 26:74 | [3] |

| Diethylamine | - | Room Temp | Several min | Michael adduct | - | - | [4] |

| Various Amines | Water | Room Temp | 10-15 min | (Z)-enamines | Excellent | Z-form only | [5] |

Experimental Protocol: Michael Addition of a Secondary Amine to Methyl Propiolate

This protocol is a generalized procedure based on the reaction of secondary amines with methyl propiolate.[3]

Materials:

-

Methyl propiolate

-

Secondary amine (e.g., diethylamine, pyrrolidine)

-

Methylene chloride (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a solution of the secondary amine (1.0 eq) in dry methylene chloride under an inert atmosphere (e.g., nitrogen or argon), add methyl propiolate (1.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis until the starting materials are consumed.

-

Upon completion, quench the reaction with water and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-enamino ester.

Characterization: The products are typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR spectrum of the trans-adduct will show two vinyl protons as doublets with a coupling constant (J) typically in the range of 12-15 Hz, indicative of a trans relationship. The cis-isomer will exhibit a smaller coupling constant.

Reaction Mechanism: Amine Addition

The reaction proceeds through a nucleophilic attack of the amine on the β-carbon of the methyl propiolate, forming a zwitterionic intermediate. This is followed by a proton transfer, often facilitated by another molecule of the amine, to yield the final enamine product. The formation of an initial complex between the amine and methyl propiolate can lead to a lower energy pathway.[3]

References

Propynoate Esters: Versatile C3 Building Blocks for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Propynoate esters, a class of activated alkynes, have emerged as exceptionally versatile and powerful three-carbon (C3) building blocks in the field of organic synthesis. Their unique electronic properties, characterized by an electron-deficient triple bond conjugated to an ester group, render them highly reactive towards a wide array of nucleophiles and reaction partners. This reactivity, coupled with their commercial availability and synthetic accessibility, has cemented their role as indispensable synthons for the construction of a diverse range of acyclic and heterocyclic structures, including many with significant biological activity. This technical guide provides a comprehensive overview of the core reactivity of this compound esters, detailing key transformations, experimental protocols, and their application in the synthesis of complex molecules and bioactive agents.

Core Reactivity: Michael Additions

The conjugate or Michael addition is a cornerstone of this compound ester chemistry. The pronounced electrophilicity of the β-carbon of the alkyne makes it highly susceptible to attack by a variety of nucleophiles. This reaction provides a straightforward and atom-economical route to highly functionalized β-substituted acrylates, which are themselves valuable synthetic intermediates.

Aza-Michael Additions (Nitrogen Nucleophiles)

The addition of amines to this compound esters, known as the aza-Michael addition, is a widely employed method for the synthesis of β-enamino esters. The reaction generally proceeds with high efficiency, and the stereochemical outcome (E/Z selectivity) can often be controlled by the choice of solvent and catalyst.

Table 1: Aza-Michael Addition of Amines to this compound Esters

| Entry | Amine | This compound Ester | Catalyst/Solvent | Time (h) | Yield (%) | Ref. |

| 1 | Aniline | Ethyl propiolate | None/DMSO | - | - | [1] |

| 2 | Benzylamine | Methyl acrylate (B77674) | None/Microwave | 0.17 | 95 | [2] |

| 3 | (S)-α-methylbenzylamine | Methyl acrylate | None/Microwave | 0.17 | 95 | [2] |

| 4 | Piperidine | Ethyl propiolate | None/Ball mill | 0.08 | quant. | [1] |

| 5 | Aromatic Amines | Methyl acrylate* | Various protic solvents | - | - | [3] |

Note: While methyl acrylate is not a this compound ester, these examples under microwave conditions demonstrate the high efficiency of aza-Michael additions, a principle that extends to this compound esters.[2][3]

Thia-Michael Additions (Sulfur Nucleophiles)

Thiols are excellent nucleophiles for conjugate addition to this compound esters, affording β-thioacrylates. These reactions are often catalyzed by bases and can exhibit high stereoselectivity. The choice of base and solvent plays a crucial role in determining the reaction rate and the E/Z ratio of the product.[4][5][6]

Table 2: Thia-Michael Addition of Thiols to Ethyl Propiolate

| Entry | Thiol | Catalyst | Solvent | Time (h) | Yield (%) | E/Z Ratio | Ref. |

| 1 | 1-Dodecanethiol | Triethylamine | Dichloromethane | 1 | >99 | 1:99 | [4] |

| 2 | 1-Dodecanethiol | Tributylphosphine | Dichloromethane | 0.25 | >99 | 1:99 | [4] |

| 3 | Thiophenol | Triethylamine | Dichloromethane | 1 | 98 | 99:1 | [4] |

| 4 | Thiophenol | None | Water | 24 | 95 | 98:2 | [4] |

Phospha-Michael Additions (Phosphorus Nucleophiles)

Tertiary phosphines readily add to this compound esters in a phospha-Michael reaction. This process is a key step in many organocatalytic transformations, including the Morita-Baylis-Hillman and Rauhut-Currier reactions.[7][8] The kinetics of these additions have been studied, revealing the influence of both the phosphine's nucleophilicity and the ester's electrophilicity.[7][8]

Table 3: Second-Order Rate Constants for the Addition of Phosphines to Ethyl Propiolate

| Entry | Phosphine | k (M⁻¹s⁻¹) | Ref. |

| 1 | P(4-MeO-C₆H₄)₃ | 1.19 x 10⁻¹ | [7][8] |

| 2 | PPh₃ | 1.26 x 10⁻² | [7][8] |

| 3 | P(4-Cl-C₆H₄)₃ | 1.48 x 10⁻³ | [7][8] |

| 4 | PMe₂Ph | 1.15 x 10¹ | [7][8] |

Carbon Nucleophiles

Stabilized carbanions, such as those derived from β-ketoesters and malonates, also participate in Michael additions to this compound esters, leading to the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.[5]

Cycloaddition Reactions

This compound esters are excellent dipolarophiles and dienophiles, readily participating in a variety of cycloaddition reactions to furnish five- and six-membered rings.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions)

The reaction of this compound esters with 1,3-dipoles, such as azides and nitrile oxides, is a powerful method for the synthesis of five-membered heterocycles like triazoles and isoxazoles.[9][10][11][12] A key aspect of these reactions is their regioselectivity, which can often be predicted using Frontier Molecular Orbital (FMO) theory.[9][10][11][12]

Generally, in the reaction of an azide (B81097) with an electron-deficient alkyne like a this compound ester, the reaction is classified as a normal electron demand cycloaddition. The regioselectivity is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. The larger orbital coefficient on the terminal nitrogen of the azide (N3) and the larger coefficient on the β-carbon of the this compound ester favor the formation of the 1,4-disubstituted triazole.

Caption: Factors influencing regioselectivity in [3+2] cycloadditions.

Transition-Metal Catalyzed Reactions

This compound esters are excellent partners in a variety of transition-metal-catalyzed transformations, enabling the construction of complex carbocyclic and heterocyclic scaffolds.

Rhodium-Catalyzed Annulations

Rhodium catalysts have proven particularly effective in mediating the annulation of this compound esters with various substrates. For example, the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides and their subsequent [3+2] annulation with this compound esters provides a regioselective route to benzofuran-2(3H)-ones.[13][14][15] Similarly, the [4+2] cycloaddition of benzamides with alkynes, including propynoates, catalyzed by Rh(III) leads to the efficient synthesis of isoquinolones.[10][16][17][18][19]

Table 4: Rhodium-Catalyzed Synthesis of Isoquinolones

| Entry | Benzamide | Alkyne | Catalyst System | Yield (%) | Ref. |

| 1 | Benzamide | 2-Butyn-1,4-diol diacetate | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 85 | [20] |

| 2 | 4-Methylbenzamide | 2-Butyn-1,4-diol diacetate | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 88 | [20] |

| 3 | 4-Methoxybenzamide | Diphenylacetylene | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 95 | [20] |

| 4 | Benzamide | Methyl propiolate | [RhCpCl₂]₂, AgSbF₆, Cu(OAc)₂ | 71 | [20] |

Applications in Complex Molecule Synthesis and Drug Discovery

The versatile reactivity of this compound esters has been harnessed in the total synthesis of natural products and in the development of new therapeutic agents.

Natural Product Synthesis

While a comprehensive review is beyond the scope of this guide, it is noteworthy that the functionalities installed using this compound esters are present in a wide range of bioactive natural products. For instance, the polypropionate structural motif, found in many antimicrobial and therapeutic agents, can be accessed through synthetic strategies that may involve intermediates derived from this compound esters.[9]

Drug Discovery: this compound Esters as Covalent Inhibitors

In drug discovery, the electrophilic nature of this compound esters has been exploited in the design of targeted covalent inhibitors (TCIs).[21] The this compound "warhead" can react with a nucleophilic residue (e.g., cysteine) in the active site of a target protein, leading to irreversible inhibition. This strategy has been successfully employed to develop potent and selective inhibitors for various enzymes. The design of such inhibitors requires a careful balance of reactivity to ensure target specificity and minimize off-target effects.[21]

References

- 1. researchgate.net [researchgate.net]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Solvent-promoted and -controlled aza-Michael reaction with aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. revues.imist.ma [revues.imist.ma]

- 11. researchgate.net [researchgate.net]

- 12. pharmacy180.com [pharmacy180.com]

- 13. Collection - Rhodium(III)-Catalyzed Redox-Neutral Cascade [3 + 2] Annulation of NâPhenoxyacetamides with Propiolates via CâH Functionalization/Isomerization/Lactonization - Organic Letters - Figshare [figshare.com]

- 14. Rhodium(III)-Catalyzed Redox-Neutral Cascade [3 + 2] Annulation of N-Phenoxyacetamides with Propiolates via C-H Functionalization/Isomerization/Lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isoquinolone synthesis [organic-chemistry.org]

- 17. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 18. mdpi.com [mdpi.com]

- 19. Expeditious Synthesis of Isoquinolone Derivatives by Rhodium(I)-Catalyzed Annulation Reaction through C-C Bond Cleavage [organic-chemistry.org]

- 20. researchgate.net [researchgate.net]

- 21. BIreactive: Expanding the Scope of Reactivity Predictions to Propynamides - PMC [pmc.ncbi.nlm.nih.gov]

The Profen Revolution: A Technical Guide to the Discovery and Development of Propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, mechanism of action, and developmental lifecycle of propionic acid derivatives, a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs). From their chemical synthesis to their biological evaluation, this document provides a comprehensive overview for professionals in the field of drug development.

Introduction: The Rise of the "Profens"

The journey of propionic acid derivatives, commonly known as "profens," began in the 1960s with the quest for a safer alternative to aspirin.[1] The research arm of Boots Group successfully derived ibuprofen (B1674241) from propionic acid, marking a significant milestone in pain and inflammation management.[1] Ibuprofen, chemically 2-(4-isobutylphenyl)propionic acid, was the first of its class and set the stage for the development of other prominent members like naproxen, ketoprofen, and flurbiprofen.[2][3] These compounds share a common 2-arylpropionic acid scaffold and have become some of the most widely used drugs for treating pain, fever, and inflammation.[3][4]

Mechanism of Action: Targeting Prostaglandin (B15479496) Synthesis

The primary therapeutic effects of propionic acid derivatives stem from their inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are pivotal in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

Signaling Pathway of Inflammation and NSAID Intervention

The following diagram illustrates the prostaglandin biosynthesis pathway and the point of intervention for propionic acid derivatives.

COX-1 is a constitutively expressed enzyme involved in housekeeping functions such as protecting the gastrointestinal mucosa and maintaining renal blood flow. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The varying selectivity of different propionic acid derivatives for COX-1 versus COX-2 influences their efficacy and side-effect profiles.

Quantitative Data on Propionic Acid Derivatives

The efficacy and safety of propionic acid derivatives are often evaluated based on their inhibitory potency against COX enzymes and their pharmacokinetic properties.

In Vitro COX Inhibition

The following table summarizes the 50% inhibitory concentrations (IC50) for several common propionic acid derivatives against COX-1 and COX-2. Lower IC50 values indicate greater potency.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Ibuprofen | 13 | 35 | 0.37 |

| Naproxen | 2.6 | 4.8 | 0.54 |

| Ketoprofen | 0.3 | 2.4 | 0.13 |

| Flurbiprofen | 0.1 | 1.2 | 0.08 |

Data compiled from various sources. Actual values may vary depending on the assay conditions.

Pharmacokinetic Properties

The pharmacokinetic profiles of propionic acid derivatives determine their dosing regimens and duration of action.

| Compound | Cmax (µg/mL) | Tmax (hours) | Half-life (t½) (hours) | Bioavailability (%) |

| Ibuprofen | 20-52 | 1.5-2.0 | 1.8-2.0 | 80-100 |

| Naproxen | 50-75 | 2-4 | 12-17 | >95 |

| Ketoprofen | 5-10 | 1-2 | 2-3 | ~90 |

| Flurbiprofen | 15-25 | 1.5-3.0 | 3-6 | >95 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax. Data are approximate and can vary between individuals.[5][6][7][8]

Experimental Protocols

The development of propionic acid derivatives involves a series of chemical syntheses and biological assays.

Synthesis of Ibuprofen (Boot's Method - Simplified)

This protocol outlines a common laboratory-scale synthesis of ibuprofen.

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-isobutylacetophenone.

-

Darzens Condensation: The resulting ketone is reacted with ethyl chloroacetate (B1199739) and a strong base (e.g., sodium ethoxide) to form an epoxy ester.

-

Hydrolysis and Decarboxylation: The epoxy ester is hydrolyzed and decarboxylated to yield an aldehyde.

-

Oxime Formation: The aldehyde is reacted with hydroxylamine (B1172632) to form an aldoxime.

-

Dehydration and Hydrolysis: The aldoxime is dehydrated to a nitrile, which is then hydrolyzed to produce ibuprofen.

In Vitro COX Inhibition Assay

This protocol describes a common method for determining the IC50 of a test compound.

-

Enzyme Preparation: Purified ovine COX-1 or human recombinant COX-2 is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., a propionic acid derivative) in a buffer solution.

-

Reaction Initiation: Arachidonic acid is added to initiate the enzymatic reaction, leading to the production of prostaglandins.

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Analgesic and Anti-inflammatory Assays

This model assesses the anti-inflammatory activity of a compound.

-

Animal Preparation: Male Wistar rats (150-200g) are used.

-

Compound Administration: The test compound or vehicle is administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar region of the rat's hind paw.[9][10][11]

-

Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[1][9]

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the vehicle control group.

This model evaluates the peripheral analgesic activity of a compound.

-

Animal Preparation: Swiss albino mice (20-25g) are used.

-

Compound Administration: The test compound or vehicle is administered to the mice.

-

Induction of Writhing: After a specific period (e.g., 30 minutes), 0.1 mL of a 0.6% acetic acid solution is injected intraperitoneally.[12][13][14]

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.[13][15]

-

Data Analysis: The percentage of protection against writhing is calculated by comparing the number of writhes in the treated group to the control group.

Visualizations in Drug Development

Visual representations are crucial for understanding complex biological pathways, experimental procedures, and structure-activity relationships.

Experimental Workflow for NSAID Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel propionic acid derivative.

Structure-Activity Relationship (SAR) of Profens

The following diagram illustrates the key structural features of propionic acid derivatives that influence their anti-inflammatory activity.

Conclusion and Future Directions

Propionic acid derivatives have fundamentally changed the management of pain and inflammation. Their well-defined mechanism of action, favorable pharmacokinetic profiles, and established synthetic routes have made them indispensable in modern medicine. Future research in this area continues to focus on developing derivatives with enhanced COX-2 selectivity to minimize gastrointestinal side effects. Furthermore, novel approaches such as the development of nitric oxide-donating profens and dual COX/lipoxygenase (LOX) inhibitors are being explored to create next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics and bioequivalence of two ibuprofen formulations] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 10. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 11. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 12. rjptsimlab.com [rjptsimlab.com]

- 13. Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. saspublishers.com [saspublishers.com]

- 15. 2.4. Analgesic Activity [bio-protocol.org]

Theoretical and Computational Insights into Propynoate Reactivity: A Technical Guide for Drug Development Professionals

An in-depth exploration of the theoretical and computational studies on the reactivity of propynoates, offering valuable insights for researchers, scientists, and professionals in drug development. This guide focuses on the core reactivity patterns of propynoates—nucleophilic additions and cycloaddition reactions—supported by quantitative data, detailed experimental and computational protocols, and visual representations of reaction mechanisms and workflows.

Propynoate esters, characterized by an activated carbon-carbon triple bond, are versatile building blocks in organic synthesis. Their unique electronic properties make them susceptible to a variety of chemical transformations, rendering them valuable precursors in the synthesis of complex molecules, including pharmacologically active compounds. Understanding the underlying principles of their reactivity is crucial for the rational design of novel therapeutics and the optimization of synthetic routes. This technical guide provides a comprehensive overview of the theoretical and computational studies that have elucidated the reactivity of propynoates, with a focus on nucleophilic additions and cycloaddition reactions.

Nucleophilic Addition to Propynoates: A Quantitative Perspective

Nucleophilic addition, particularly the Michael-type addition, is a cornerstone of this compound reactivity. The electron-withdrawing nature of the ester group polarizes the triple bond, making the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Amine Addition to Ethyl this compound

The addition of amines to ethyl this compound has been the subject of detailed kinetic and mechanistic investigations. These studies provide valuable quantitative data on the reaction rates and activation parameters, offering insights into the transition state and the influence of the solvent.

A study on the addition of aniline (B41778) to ethyl this compound in dimethylsulfoxide (DMSO) revealed a first-order reaction with respect to both reactants.[1] The activation parameters were determined, providing a quantitative measure of the energy requirements and the molecular ordering of the transition state.[1]

Table 1: Activation Parameters for the Addition of Aniline to Ethyl this compound in DMSO at 300 K [1]

| Parameter | Value | Unit |

| Activation Energy (Ea) | 12.96 | kcal mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 13.55 | kcal mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 23.31 | kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -32.76 | cal mol⁻¹ K⁻¹ |

Similarly, the kinetics of the addition of alicyclic secondary amines to ethyl this compound have been investigated in both water and acetonitrile (B52724) (MeCN).[2] The study highlights the significant role of the solvent in modulating the reactivity of the amines.[2]

Table 2: Second-Order Rate Constants (kN) for the Reaction of Alicyclic Secondary Amines with Ethyl this compound at 25.0 °C [2]

| Amine | pKa in H₂O | kN in H₂O (M⁻¹s⁻¹) | pKa in MeCN | kN in MeCN (M⁻¹s⁻¹) |

| Piperazinium ion | 5.68 | 0.0386 | - | - |

| Morpholine | 8.36 | 0.245 | 16.6 | 0.0748 |

Thiol Addition to Propynoates

The addition of thiols to activated alkynes, a thiol-yne Michael addition, is a highly efficient and widely utilized reaction in materials science and bioconjugation.[3] Computational studies have been instrumental in understanding the mechanistic nuances of these reactions.[4][5] Density functional theory (DFT) calculations on the addition of methanethiol (B179389) to various Michael acceptors, including propynamide (a close analog of this compound), have provided insights into the thermodynamics and kinetics of these processes.[6] The calculations indicate that the products of thiol addition to activated triple bonds are thermodynamically more stable than those from addition to maleimides, a common reagent in bioconjugation.[6] However, the kinetic barriers for the addition of the thiolate anion are predicted to be lower for maleimides compared to propynamides, consistent with experimental observations.[6]

Phosphine Addition to Ethyl this compound

Tertiary phosphines are effective nucleophiles that readily add to electron-deficient alkynes like ethyl this compound. This phospha-Michael addition is a key step in many phosphine-catalyzed reactions. Kinetic studies on the addition of various phosphines to ethyl propiolate in dichloromethane (B109758) at 20 °C have provided a quantitative measure of their nucleophilicity.

[3+2] Cycloaddition Reactions of Propynoates

1,3-Dipolar cycloaddition is a powerful method for the synthesis of five-membered heterocyclic rings. Propynoates are excellent dipolarophiles in these reactions due to their electron-deficient nature.

Reaction with Diazo Compounds

The 1,3-dipolar cycloaddition of ethyl diazoacetate to various substituted alkynes has been studied theoretically.[7] These studies have employed DFT to investigate the reactivity and regioselectivity of these reactions, utilizing tools like frontier molecular orbital (FMO) theory and conceptual DFT reactivity indices.[7] Computational analysis of the cycloaddition of diazo compounds in the presence of azides with ethyl propiolate has shown that the reaction with the diazo group is kinetically favored.[8]

Table 3: Calculated Activation Free Energies (ΔG‡) for the Cycloaddition of N-methyl-2-diazoacetamide and N-methyl-2-azidoacetamide with Ethyl Propiolate [8]

| 1,3-Dipole | Dipolarophile | ΔG‡ (kcal/mol) |

| N-methyl-2-diazoacetamide | Ethyl propiolate | Lower |

| N-methyl-2-azidoacetamide | Ethyl propiolate | Higher |

Reaction with Nitrile Oxides

The effect of solvent on the regioselectivity of the uncatalyzed [3+2] cycloaddition reaction between in situ generated 2-furfuryl nitrile oxide and ethyl propiolate has been investigated both experimentally and computationally.[9] The study revealed that the relative ratio of the 3,5- to 3,4-disubstituted isoxazoles is solvent-dependent.[9] DFT calculations were used to probe the transition states and rationalize the observed regioselectivity.[9]

Table 4: Relative Ratios of 3,5- to 3,4-Disubstituted Isoxazoles in the Reaction of 2-Furfuryl Nitrile Oxide with Ethyl Propiolate in Various Solvents [9]

| Solvent | Relative Ratio (3,5- : 3,4-) |

| Dichloromethane | 3.4 |

| Toluene | 2.0 |

| Ethanol | 1.9 |

| Dimethyl sulfoxide | 1.5 |

Methodologies: A Guide to Experimental and Computational Protocols

Experimental Protocols

The kinetics of the addition of aniline to ethyl propiolate were studied using UV-Vis spectrophotometry.[1] The reaction was monitored by following the change in absorbance at 399 nm. The initial rate method was used to determine the reaction order, and the pseudo-first-order method was employed to calculate the rate constant.[1]

For the reaction of alicyclic secondary amines with ethyl propiolate, the kinetic studies were performed spectrophotometrically by monitoring the appearance of the product.[2] All reactions were carried out under pseudo-first-order conditions with the amine concentration in large excess over the ethyl propiolate concentration.[2] The rate constants were determined from the slope of the plot of the pseudo-first-order rate constant versus the amine concentration.[2]

Computational Protocols

The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to model the reactivity of propynoates. A typical computational protocol involves the following steps:

-

Geometry Optimization: The geometries of reactants, transition states, and products are optimized using a specific DFT functional and basis set.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain thermochemical data such as zero-point vibrational energies and thermal corrections to enthalpy and Gibbs free energy.

-

Solvation Modeling: To account for the effect of the solvent, implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are often employed.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set are sometimes performed on the optimized geometries to obtain more accurate energy profiles.

For instance, the study on the aniline addition to ethyl propiolate utilized the B3LYP functional with the 6-31G* basis set.[1] The computational investigation of the cycloaddition of diazo compounds and azides with ethyl propiolate was performed at the M06-2X/6-31+G(2d,p) level of theory with the IEFPCM model for solvation in water.[8] For general guidance on best practices in DFT calculations, researchers are encouraged to consult specialized literature.[10][11][12][13]

Visualizing this compound Reactivity

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow for studying this compound reactivity.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations | Scilit [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,3-Dipolar Cycloadditions of Diazo Compounds in the Presence of Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

stability and decomposition pathways of propynoate compounds

An In-depth Technical Guide on the Stability and Decomposition Pathways of Propynoate Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound compounds, which contain the this compound functional group (a carboxylate ester with a carbon-carbon triple bond), are valuable intermediates in organic synthesis and are of growing interest in materials science and drug development. Their unique electronic and structural features impart specific reactivity, which can be harnessed for the synthesis of complex molecules. However, this reactivity also presents challenges in terms of stability. Understanding the decomposition pathways of this compound compounds is crucial for their effective handling, storage, and application, particularly in the pharmaceutical industry where the stability of a drug substance is of paramount importance.

This technical guide provides a comprehensive overview of the . It consolidates quantitative data, details key experimental protocols for stability assessment, and visualizes the primary decomposition mechanisms.

Stability and Decomposition of this compound Compounds

The stability of this compound compounds is influenced by a variety of factors, including temperature, pH, the presence of catalysts, and the nature of substituents on the molecule. The primary modes of decomposition are thermal degradation, hydrolysis, and fragmentation upon ionization.

Thermal Decomposition

Thermal decomposition of esters, including propynoates, can proceed through several pathways. At elevated temperatures, this compound esters can undergo unimolecular decomposition to form smaller, more stable molecules. For instance, studies on the thermal decomposition of ethyl propanoate have shown that a major pathway involves a retro-ene reaction, proceeding through a six-membered ring transition state to yield ethene and propanoic acid. The energy barrier for this process is approximately 210 kJ mol⁻¹[1][2]. Other potential decomposition routes at high temperatures include homolytic bond fission, leading to the formation of various radical species[1][3].

In the presence of a catalyst, the decomposition of this compound esters can be facilitated. For example, cadmium oxide has been shown to catalyze the decomposition of propionic anhydride, a related compound[4]. The thermal stability of metal propionates, such as sodium propionate (B1217596), is dependent on the atmosphere, with reduced stability in the presence of air compared to an inert atmosphere like argon[5][6].

Hydrolysis

Ester hydrolysis is a common degradation pathway for this compound esters, particularly in aqueous environments. This reaction, which can be catalyzed by either acid or base, results in the cleavage of the ester bond to produce a carboxylic acid (propanoic acid) and an alcohol[7][8].

-

Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. The reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the hydrolysis products[8][9].

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt[8][9].

The rate of hydrolysis is a critical parameter for the shelf-life of ester-containing drugs. For ester prodrugs, the rate of in vivo hydrolysis is a key factor in their activation and bioavailability[10][11].

Fragmentation Pathways in Mass Spectrometry

Mass spectrometry is a key analytical technique for the characterization of this compound compounds. Under the high-energy conditions of electron ionization (EI), the molecular ion of a this compound ester is formed, which then undergoes fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule. Common fragmentation processes for esters include:

-

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

-

McLafferty rearrangement: A hydrogen atom is transferred from a gamma-carbon to the carbonyl oxygen, leading to the elimination of a neutral alkene.

The fragmentation of β-substituted propanoates can be more complex, with multiple competing fragmentation pathways, including decarboxylation and the formation of substituent anions[9][12].

Quantitative Data on Stability and Decomposition

The following tables summarize key quantitative data related to the stability and decomposition of this compound and related propanoate compounds.

Table 1: Thermal Decomposition Data for Propionate Compounds

| Compound | Decomposition Temperature (°C) | Atmosphere | Key Products | Reference |

| Sodium Propionate | > 320 | Air | CO₂, H₂O | [6] |

| Sodium Propionate | > 400 | Argon | 3-pentanone, CO₂, CO, CH₄, C₂H₄ | [5][6] |

| Cadmium Propionate | 20-500 | Inert, Vacuum, Air | Propionic anhydride | [4] |

| Methyl Propanoate | 1292–1551 K | Argon | CO, CO₂ | [3] |

Table 2: Kinetic Parameters for Decomposition of Propanoate Compounds

| Compound/Reaction | Activation Energy (Ea) (kJ mol⁻¹) | Pre-exponential Factor (A) | Method | Reference |

| Ethyl Propanoate (Retro-ene) | ~210 | Not Specified | CBS-QB3 | [1][2] |

| Methyl Butanoate (Lowest energy path) | ~285 | Not Specified | CBS-QB3 | [1] |

| Propionic Acid (2nd order) | ~147 | 10⁸·⁷⁶ l. mol⁻¹ sec⁻¹ | Experimental | [13] |

| Propionic Acid (1st order) | ~206 | 10⁹·⁷⁸ sec⁻¹ | Experimental | [13] |

Table 3: Mass Spectrometry Fragmentation of Propanoic Acid

| m/z | Proposed Fragment Ion |

| 74 | [CH₃CH₂COOH]⁺ (Molecular Ion) |

| 57 | [CH₃CH₂CO]⁺ |

| 45 | [COOH]⁺ |

| 29 | [CH₃CH₂]⁺ |

| 28 | [CO]⁺ or [C₂H₄]⁺ |

Data derived from fragmentation patterns of propanoic acid, a common hydrolysis product of this compound esters.[14]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data on the stability of this compound compounds.

Protocol for Studying Thermal Decomposition of this compound Esters

This protocol outlines a general procedure for investigating the thermal decomposition of a this compound ester using thermogravimetric analysis (TGA) coupled with a mass spectrometer (MS) for evolved gas analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound compound into a TGA crucible (e.g., alumina (B75360) or platinum).

-

-

Instrumentation Setup:

-

Place the crucible in the TGA instrument.

-

Purge the system with the desired atmosphere (e.g., high-purity nitrogen for inert conditions or a synthetic air mixture for oxidative conditions) at a constant flow rate (e.g., 50-100 mL/min).

-

Couple the gas outlet of the TGA to the inlet of a mass spectrometer.

-

-

Thermal Analysis:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass (TGA curve) and the mass-to-charge ratio (m/z) of the evolved gases (MS data) as a function of temperature.

-

-

Data Analysis:

-

Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at different stages.

-

Analyze the MS data to identify the chemical composition of the gases evolved at different temperatures, which provides insights into the decomposition products.

-

Protocol for Determining the Kinetics of Acid-Catalyzed Hydrolysis of a this compound Ester

This protocol describes a titrimetric method to study the kinetics of acid-catalyzed ester hydrolysis.

-

Reaction Setup:

-

Prepare a standard solution of a strong acid (e.g., 0.5 M HCl).

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH).

-

In a thermostat-controlled water bath set to a specific temperature (e.g., 25 °C), place a flask containing a known volume of the standard acid.

-

Add a known amount of the this compound ester to the acid solution to initiate the reaction, and start a stopwatch.

-

-

Sampling and Titration:

-

At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with the standard NaOH solution until the endpoint is reached. Record the volume of NaOH used.

-

-

Data Analysis:

-

The amount of carboxylic acid produced is proportional to the volume of NaOH used in the titration.

-

Plot the concentration of the ester (calculated from the titration data) versus time.

-

Determine the rate constant of the reaction by analyzing the kinetic data, typically by plotting ln[ester] versus time for a first-order reaction.

-

Protocol for Mass Spectrometry Fragmentation Analysis of this compound Compounds

This protocol provides a general procedure for analyzing the fragmentation pattern of a this compound compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation:

-

Prepare a dilute solution of the this compound compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless, operated at a temperature that ensures volatilization without thermal decomposition (e.g., 250 °C).

-

Column: A capillary column suitable for the analysis of esters (e.g., a 30 m x 0.25 mm ID column with a 5% phenyl-methylpolysiloxane stationary phase).

-

Oven Program: A temperature program that provides good separation of the analyte from any impurities (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Analyzer: Quadrupole or Ion Trap.

-

Mass Range: Scan a range that covers the expected molecular ion and fragment masses (e.g., m/z 40-400).

-

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) to identify the retention time of the this compound compound.

-

Obtain the mass spectrum of the chromatographic peak corresponding to the analyte.

-

Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation mechanisms to explain the observed peaks.

-

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes.

Experimental Workflow for Stability Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. rkmvccrahara.org [rkmvccrahara.org]

- 3. researchgate.net [researchgate.net]

- 4. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 5. tutorchase.com [tutorchase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Web-based graphical user interface for visualizing and analyzing chemical reaction networks - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00170F [pubs.rsc.org]

- 8. Problem with Reaction Path Diagram [groups.google.com]

- 9. study.com [study.com]

- 10. researchgate.net [researchgate.net]

- 11. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Expanding Frontier of Asymmetric Synthesis: A Technical Guide to Propynoate Michael Addition Reactions

For Immediate Release

A comprehensive technical guide exploring the vast synthetic potential of propynoate Michael addition reactions has been compiled for researchers, scientists, and professionals in drug development. This whitepaper delves into the core principles, recent advancements, and practical applications of this powerful carbon-carbon and carbon-heteroatom bond-forming methodology. The guide emphasizes stereoselective transformations, providing detailed experimental protocols and quantitative data to facilitate the design and execution of these reactions in a laboratory setting.